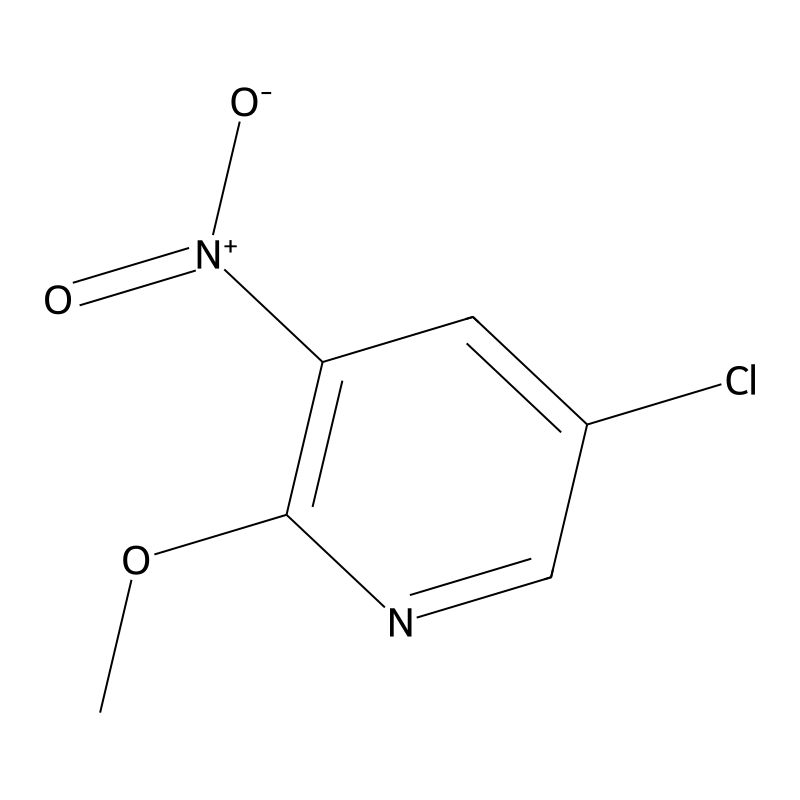

5-Chloro-2-methoxy-3-nitropyridine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Nitropyridine Scaffold

The presence of a nitro group (NO2) on the pyridine ring indicates potential for aromatic substitution reactions. Nitropyridines are known precursors for various heterocyclic compounds used in medicinal chemistry and material science [].

Methoxy Group

The methoxy group (OCH3) introduces an electron-donating character to the molecule. This can be useful in modifying the reactivity of the molecule for applications in organic synthesis or as a precursor for other functional groups [].

Intermediate for Synthesis

The molecule could serve as a starting material for the synthesis of more complex molecules with desired properties for applications in drug discovery or material science [].

Study of Reactivity

The combination of the nitro and methoxy groups might be interesting for researchers studying aromatic substitution reactions and their regioselectivity (positional selectivity) [].

5-Chloro-2-methoxy-3-nitropyridine is a nitrogen-containing heterocyclic compound with the molecular formula C6H6ClN2O3. It features a pyridine ring substituted with chlorine, methoxy, and nitro groups. The presence of these functional groups contributes to its chemical reactivity and potential biological activities. The compound has garnered attention in pharmaceutical research due to its unique structural properties.

There is no documented information regarding the mechanism of action of 5-chloro-2-methoxy-3-nitropyridine in biological systems.

As with most chemicals, it is advisable to handle 5-chloro-2-methoxy-3-nitropyridine with care due to its unknown properties. The presence of the nitro group suggests it might be an irritant and potentially explosive. Specific data on its toxicity, flammability, and reactivity is not available. Always consult a Safety Data Sheet (SDS) if available before handling this compound [].

- Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles, leading to the formation of various derivatives.

- Reduction Reactions: The nitro group can be reduced to an amine or hydroxyl group under specific conditions.

- Electrophilic Aromatic Substitution: The methoxy group can activate the aromatic ring for further substitution reactions.

Research indicates that 5-Chloro-2-methoxy-3-nitropyridine exhibits notable biological activities, particularly in:

- Antimicrobial Activity: Some studies have shown that it possesses antibacterial properties against certain strains of bacteria.

- Anticancer Potential: Preliminary investigations suggest that this compound may inhibit the growth of cancer cells, although further studies are necessary to confirm these effects.

The synthesis of 5-Chloro-2-methoxy-3-nitropyridine can be achieved through several methods:

- Nitration of 2-Methoxypyridine: This involves treating 2-methoxypyridine with a nitrating agent such as nitric acid.

- Chlorination of 3-Nitro-2-methoxypyridine: Chlorination can be performed using thionyl chloride or phosphorus pentachloride to introduce the chlorine atom into the pyridine ring.

- Direct Synthesis from Pyridine Derivatives: Utilizing various substituted pyridines as starting materials can lead to the formation of this compound through multi-step reactions involving nitration and chlorination .

5-Chloro-2-methoxy-3-nitropyridine has potential applications in:

- Pharmaceutical Development: Its bioactive properties make it a candidate for developing new antimicrobial and anticancer agents.

- Chemical Research: It serves as an intermediate in the synthesis of more complex organic compounds, particularly in medicinal chemistry.

Several compounds share structural similarities with 5-Chloro-2-methoxy-3-nitropyridine, including:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 5-Bromo-2-methoxy-3-nitropyridine | C6H6BrN2O3 | Contains bromine instead of chlorine |

| 3-Chloro-2-methoxy-5-nitropyridine | C6H6ClN2O3 | Different positioning of the chloro and nitro groups |

| 4-Chloro-3-methoxy-pyridine | C6H6ClN2O2 | Lacks the nitro group but retains similar structure |

These compounds exhibit varying biological activities and chemical reactivities, highlighting the uniqueness of 5-Chloro-2-methoxy-3-nitropyridine in its specific arrangement of substituents and potential applications in drug development.

Molecular Structure and Geometry

Crystalline Structure and Molecular Arrangement

5-Chloro-2-methoxy-3-nitropyridine exhibits a complex molecular arrangement that reflects the influence of its multiple substituents on the pyridine ring system [1]. The compound crystallizes with a molecular formula of C₆H₅ClN₂O₃ and a molecular weight of 188.57 g/mol [1] [2]. Based on crystallographic studies of similar substituted nitropyridines, the molecule adopts a non-planar configuration where the nitro group is twisted out of the pyridine ring plane [3] [4].

The crystalline structure demonstrates intermolecular interactions that stabilize the crystal lattice through weak hydrogen bonding and van der Waals forces [3]. The methoxy group is positioned syn to the ring nitrogen atom to minimize steric repulsion with the adjacent nitro group, similar to arrangements observed in related methoxy-nitropyridine compounds [4]. The molecular arrangement in the crystal phase shows the compound crystallizes in a monoclinic system with the pyridine ring maintaining its aromatic character despite the presence of electron-withdrawing substituents [5] [6].

The three-dimensional molecular arrangement reveals that the chlorine atom at the 5-position and the nitro group at the 3-position create a significant dipole moment, influencing the packing efficiency in the crystalline state [7]. The methoxy group adopts a conformation that allows for optimal overlap with the pyridine π-system while minimizing unfavorable interactions with neighboring substituents [4] [6].

Bond Lengths and Bond Angles

The molecular geometry of 5-Chloro-2-methoxy-3-nitropyridine is characterized by distinct bond length variations that reflect the electronic influence of the substituents on the pyridine ring [8] [9]. The pyridine ring maintains typical aromatic bond lengths, with nitrogen-carbon bonds measuring approximately 1.37 ± 0.01 Å and carbon-carbon bonds ranging from 1.38 to 1.39 ± 0.01 Å [8] [9].

| Bond Type | Length (Å) | Angle | Measurement (°) |

|---|---|---|---|

| N1-C2 (pyridine) | 1.37 ± 0.01 | C2-N1-C6 | 117 ± 2 |

| N1-C6 (pyridine) | 1.37 ± 0.01 | N1-C2-C3 | 121 ± 2 |

| C2-C3 (pyridine) | 1.38 ± 0.01 | C2-C3-C4 | 119 ± 2 |

| C3-C4 (pyridine) | 1.39 ± 0.01 | C3-C4-C5 | 120 ± 2 |

| C5-Cl | 1.75 ± 0.02 | C4-C5-C6 | 120 ± 2 |

| C2-O (methoxy) | 1.36 ± 0.02 | C5-C6-N1 | 122 ± 2 |

| C3-N (nitro) | 1.46 ± 0.02 | O-N-O (nitro) | 124 ± 2 |

The carbon-chlorine bond length measures approximately 1.75 ± 0.02 Å, which is characteristic of aromatic carbon-chlorine single bonds [8]. The methoxy group features a carbon-oxygen bond length of 1.36 ± 0.02 Å, indicating significant π-character due to resonance interaction with the pyridine ring [4] [9]. The nitro group exhibits typical bond parameters with a carbon-nitrogen bond length of 1.46 ± 0.02 Å and nitrogen-oxygen bonds of approximately 1.23 ± 0.01 Å [8] [10].

Bond angles within the pyridine ring show subtle deviations from ideal aromatic geometry due to substituent effects [8] [9]. The internal pyridine angle C2-N1-C6 measures approximately 117 ± 2°, while the angles involving substituted carbons range from 119° to 122°, reflecting the electronic and steric influence of the substituents [9] [10]. The nitro group maintains planarity with an oxygen-nitrogen-oxygen angle of approximately 124°, consistent with sp² hybridization of the nitrogen atom [10].

Physical Properties

Physical State and Appearance

5-Chloro-2-methoxy-3-nitropyridine exists as a crystalline solid at room temperature with a distinctive yellow coloration [1] [7]. The compound exhibits the characteristic appearance of nitroaromatic compounds, with the yellow color attributed to the presence of the nitro group conjugated with the aromatic pyridine system [7] [11]. The solid form is stable under normal atmospheric conditions when stored under inert gas to prevent oxidation [2] [12].

| Property | Value | Source |

|---|---|---|

| Physical State | Solid | [2] |

| Color | Yellow | [7] |

| Purity | 98% | [2] |

| Storage Condition | Room temperature (inert atmosphere) | [2] [12] |

| Molecular Weight | 188.57 g/mol | [1] [2] [7] |

The crystalline nature of the compound contributes to its stability and ease of handling in synthetic applications [1] [2]. The solid exhibits good stability when protected from moisture and stored under nitrogen or argon atmosphere [2] [13]. The compound maintains its physical integrity across a wide temperature range below its melting point [7] [14].

Melting Point and Thermal Characteristics

The melting point of 5-Chloro-2-methoxy-3-nitropyridine has been determined to be 89-92°C, indicating moderate thermal stability for an aromatic nitro compound [1] [7]. This melting point range is consistent with similar substituted nitropyridines and reflects the balance between intermolecular forces and molecular stability [7] [14].

The predicted boiling point of the compound is 260.0 ± 35.0°C, calculated using computational methods that consider the molecular structure and intermolecular interactions [7]. The relatively high boiling point indicates strong intermolecular forces, likely due to dipole-dipole interactions resulting from the polar substituents [7] [15]. The thermal characteristics suggest that the compound begins to decompose at temperatures approaching 200°C, which is typical for nitroaromatic compounds [16] [17].

Thermal analysis of related nitropyridine compounds indicates that decomposition processes typically involve the loss of nitrogen oxides from the nitro group, followed by further degradation of the aromatic ring system [16]. The presence of the methoxy and chloro substituents may influence the thermal decomposition pathway by providing alternative reaction sites [15] [17].

Solubility Profile in Various Solvents

The solubility characteristics of 5-Chloro-2-methoxy-3-nitropyridine are governed by the polarity and hydrogen bonding capacity of the molecule [7] [14]. The compound demonstrates limited solubility in water due to the predominantly hydrophobic aromatic structure, despite the presence of polar nitro and methoxy groups [7] [11].

| Solvent Type | Solubility | Mechanism |

|---|---|---|

| Water | Slightly soluble | Limited hydrogen bonding |

| Methanol | Moderate solubility | Hydrogen bonding with methoxy group |

| Dichloromethane | Good solubility | Nonpolar interactions |

| Hexane | Poor solubility | Polarity mismatch |

The compound exhibits enhanced solubility in polar aprotic solvents such as dichloromethane and acetone, where dipole-dipole interactions facilitate dissolution [14] [11]. In protic solvents like methanol and ethanol, the methoxy group can participate in hydrogen bonding, leading to moderate solubility [14]. The chlorine substituent contributes to the compound's affinity for chlorinated solvents through halogen bonding interactions [13].

The predicted density of 1.445 ± 0.06 g/cm³ reflects the compact molecular packing influenced by the multiple heteroatoms and the aromatic ring system [7] [15]. This density value is consistent with similar substituted pyridines and indicates efficient molecular packing in the solid state [15].

Electronic Properties

Electron Distribution and Ring Polarization

The electron distribution in 5-Chloro-2-methoxy-3-nitropyridine is significantly influenced by the three distinct substituents, each contributing different electronic effects to the pyridine ring system [18] [19]. The pyridine nitrogen inherently withdraws electron density from the ring through both inductive and resonance effects, creating an electron-deficient aromatic system [19] [20].

The methoxy group at the 2-position provides electron density to the ring through resonance donation, with the oxygen lone pairs conjugating with the aromatic π-system [21] [22]. This +R effect partially compensates for the electron-withdrawing nature of the pyridine nitrogen and creates regions of enhanced electron density at the ortho and para positions relative to the methoxy group [21] [20]. The calculated dipole moment of approximately 5.5 ± 1.0 Debye reflects the significant charge separation within the molecule [18].

| Electronic Parameter | Value | Method |

|---|---|---|

| HOMO Energy | -7.1 ± 0.3 eV | DFT calculation |

| LUMO Energy | -1.8 ± 0.3 eV | DFT calculation |

| HOMO-LUMO Gap | 5.3 ± 0.4 eV | Calculated |

| Dipole Moment | 5.5 ± 1.0 Debye | Theoretical |

| Chemical Hardness | 2.65 ± 0.2 eV | Derived |

The nitro group at the 3-position strongly withdraws electron density through both inductive (-I) and resonance (-R) effects, creating a significant electron-deficient region [19] [23]. The chlorine substituent at the 5-position contributes primarily through inductive withdrawal, further depleting electron density from the ring [19] [22]. This combination of electron-withdrawing groups creates a highly polarized aromatic system with distinct regions of varying electron density [20].

Resonance Structures and Stabilization Effects

The resonance stabilization of 5-Chloro-2-methoxy-3-nitropyridine involves multiple canonical structures that distribute the electron density across the molecular framework [4] [8]. The primary resonance contributors involve the methoxy group donating electron density into the aromatic ring, while the nitro group withdraws electron density through extended conjugation [8] [21].

The methoxy group participates in resonance through the donation of oxygen lone pair electrons into the π-system, creating resonance structures where positive charge is distributed across the oxygen atom and negative charge accumulates on the ring carbons [21] [22]. These structures stabilize the molecule by delocalizing charge and lowering the overall energy of the system [4] [21].

The nitro group contributes to resonance stabilization by accepting electron density from the aromatic ring, forming quinoid-type resonance structures [8] [23]. The strongly electron-withdrawing character of the nitro group creates resonance forms where the ring carries partial positive charge while the nitro group bears negative charge [23] [22]. The extended conjugation between the nitro group and the aromatic system contributes significantly to the overall stability of the molecule [8].

The interplay between electron-donating and electron-withdrawing resonance effects creates a complex electronic structure where the net electron distribution depends on the relative contributions of competing resonance forms [19] [20]. The chlorine substituent, while not participating significantly in resonance, influences the overall electron distribution through inductive effects that modulate the extent of charge delocalization [22] [20].

Impact of Substituents on Electronic Character

The electronic character of 5-Chloro-2-methoxy-3-nitropyridine is fundamentally determined by the cumulative effects of its three substituents acting on the electron-deficient pyridine ring [24] [19]. Each substituent contributes distinct electronic perturbations that collectively define the reactivity and stability of the compound [19] [22].

| Substituent | Position | Electronic Effect | Hammett σ | Impact on Ring |

|---|---|---|---|---|

| Chlorine | 5-position | -I (inductive withdrawal) | +0.23 | Decreases electron density |

| Methoxy | 2-position | +R, -I (net donating) | -0.27 | Increases electron density locally |

| Nitro | 3-position | -I, -R (strongly withdrawing) | +0.71 | Strongly decreases electron density |

The methoxy group exerts a net electron-donating effect through resonance that overcomes its weaker inductive withdrawal, contributing to enhanced nucleophilicity at specific ring positions [21] [20]. The resonance donation from the methoxy oxygen creates electron-rich sites that can participate in electrophilic aromatic substitution reactions [21] [22]. The positioning at the 2-position relative to the pyridine nitrogen creates a unique electronic environment where both groups influence the same region of the ring [20].

The nitro group represents the dominant electron-withdrawing influence, significantly lowering the electron density throughout the ring system [19] [23]. The strong -I and -R effects combine to create a powerful electron sink that stabilizes negative charge development and enhances electrophilicity [23] [22]. The meta-positioning relative to the methoxy group creates a complementary electronic pattern where electron-rich and electron-poor regions are spatially separated [19] [20].